molecular formula C12H15NO3 B2686480 Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate CAS No. 1710471-69-4

Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate

Cat. No.: B2686480
CAS No.: 1710471-69-4
M. Wt: 221.256
InChI Key: UDONTDXWTXBBCK-UHFFFAOYSA-N
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Description

Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which includes a cyclopropylamino group attached to a benzoate ester, making it a subject of interest in various fields such as pharmaceuticals, materials science, and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate typically involves the reaction of 4-hydroxybenzoic acid with cyclopropylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The hydroxyl group on the benzoate ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives .

Scientific Research Applications

Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Its unique properties make it useful in the development of new materials and industrial processes

Mechanism of Action

The mechanism by which Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the cyclopropylamino group, making it less versatile in certain reactions.

    Cyclopropylamine: Does not contain the benzoate ester, limiting its applications in esterification reactions.

    4-Hydroxybenzoic acid: While similar, it lacks the ester group, affecting its solubility and reactivity.

Uniqueness

Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate stands out due to its combination of a cyclopropylamino group and a benzoate ester. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-12(15)8-2-5-11(14)9(6-8)7-13-10-3-4-10/h2,5-6,10,13-14H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDONTDXWTXBBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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